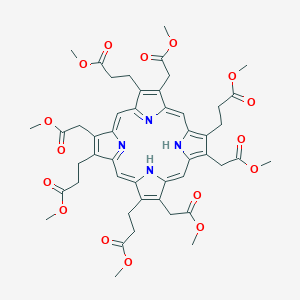![molecular formula C12H15NO2 B13833640 (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol is a complex organic compound with a unique structure that combines elements of isochromene and pyrrolidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol typically involves multi-step organic reactions. One common approach is to start with a suitable isochromene derivative and introduce the pyrrolidine ring through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry
In chemistry, (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain natural products, making it useful in biochemical assays.
Medicine
Medically, this compound has potential as a lead compound for drug development. Its ability to interact with specific biological targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol include other isochromene and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups or stereochemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of the isochromene and pyrrolidine rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol |
InChI |
InChI=1S/C12H15NO2/c1-13-5-11-10-3-2-9(14)4-8(10)7-15-12(11)6-13/h2-4,11-12,14H,5-7H2,1H3/t11-,12+/m1/s1 |
InChIキー |
CTHFMBPRVSMBMA-NEPJUHHUSA-N |
異性体SMILES |
CN1C[C@H]2[C@H](C1)OCC3=C2C=CC(=C3)O |
正規SMILES |
CN1CC2C(C1)OCC3=C2C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)









